molecular formula C6H3N2O5- B1223059 2,4-Dinitrophenolate CAS No. 20350-26-9

2,4-Dinitrophenolate

Cat. No.: B1223059
CAS No.: 20350-26-9
M. Wt: 183.1 g/mol
InChI Key: UFBJCMHMOXMLKC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dinitrophenols are a class of manufactured chemicals that do not occur naturally in the environment. There are six different dinitrophenols. The most commercially important dinitrophenol, 2,4-di-nitrophenol (DNP), is a yellow solid with no smell. It is used in making dyes, wood preservatives, explosives, insect control substances, and other chemicals, and as a photographic developer. It was used in diet pills in the 1930s but was banned for this use in 1938. It may be sold under several trade names, including Caswell No. 392, Sulfo Black B, and Nitro Kleenup. Use of trade names is for identification only and does not imply endorsement by the Agency for Toxic Substances and Disease Registry, the Public Health Service, or the U. S. Department of Health and Human Services.
2,4-dinitrophenol(1-) is a phenolate anion obtained from 2,4-dinitrophenol. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It has a role as a bacterial xenobiotic metabolite. It is a conjugate base of a 2,4-dinitrophenol.
Organic compounds that contain two nitro groups attached to a phenol.

Scientific Research Applications

Metabolic Research

Mitochondrial Uncoupling Agent
DNP is primarily known as a mitochondrial uncoupler. It disrupts the process of oxidative phosphorylation by allowing protons to re-enter the mitochondrial matrix without generating ATP. This leads to increased metabolic rate and energy expenditure, making it a subject of interest in obesity research. Historical studies have shown that small doses of DNP can stimulate basal metabolism, accelerate gluconeogenesis, and promote fat mobilization .

Case Study: Mouse Models
In a notable study involving Swiss Webster albino mice, DNP was administered in drinking water starting at 18 weeks of age. The results indicated that DNP could potentially enhance lifespan by promoting healthier mitochondrial function and reducing reactive oxygen species (ROS) production . This finding suggests that DNP may have applications in aging research and metabolic health.

Pharmaceutical Applications

Investigational New Drug Status
Recently, the FDA granted an Investigational New Drug (IND) approval for clinical trials of DNP as a treatment for various neurodegenerative diseases such as Huntington’s Disease, Multiple Sclerosis, and Alzheimer’s Disease. The rationale behind this is DNP's ability to induce neurotrophic growth factors that are crucial for neuronal health and cognitive function .

Clinical Trials
The ongoing clinical trials aim to evaluate the safety and pharmacokinetics of DNP in humans. Successful completion of these trials could position DNP as a novel therapeutic agent for conditions with unmet medical needs .

Toxicology and Safety Studies

Acute Poisoning Cases
DNP is highly toxic, with documented cases of acute poisoning leading to severe health complications or death. A retrospective analysis of 16 patients who suffered from acute DNP poisoning revealed that supportive treatment and hemoperfusion were effective in managing symptoms . This underscores the need for careful handling and regulation of DNP in both laboratory and clinical settings.

Chronic Exposure Risks
Chronic exposure to DNP has been associated with serious health risks including cataract formation, skin lesions, and severe metabolic disturbances . A recent case study reported fatal long-term intoxication in a bodybuilder who consumed high doses over several months, highlighting the dangers associated with unsupervised use of this compound .

Photophysical Properties

Two-Photon Absorption Studies
Research into the photophysical properties of dinitrophenolate compounds has shown promising results in two-photon absorption applications. These studies aim to utilize DNP derivatives in advanced imaging techniques such as two-photon fluorescence microscopy, which could enhance biomedical imaging capabilities .

Q & A

Basic Research Questions

Q. What are the standard methods for detecting and quantifying 2,4-dinitrophenolate in hydrolysis assays?

  • Methodology : UV-Vis spectroscopy is commonly used to monitor the release of this compound anions at 400 nm, with an extinction coefficient (ε) of 12,100 M⁻¹ cm⁻¹ under neutral to alkaline conditions (pH 6.5–10.0). Below pH 6.5, ε decreases due to protonation (e.g., ε = 7,180 M⁻¹ cm⁻¹ at pH 4.5). Buffers like MES, HEPES, and CHES are employed to maintain pH-specific conditions, with ionic strength adjusted using KNO₃ or LiClO₄ .
  • Critical Considerations : Correct for the degree of ionization of 2,4-dinitrophenol (pKa = 4.0) when calculating concentrations at varying pH. Use initial rate methods (<5% substrate conversion) to minimize errors from background hydrolysis .

Q. How do pH and buffer systems influence the hydrolysis kinetics of phosphate diesters releasing this compound?

  • Experimental Design :

  • Buffers : PIPBS (pH 3.5–5), MES (pH 5–6.7), HEPES (pH 6.8–8.5), CHES (pH 8.5–11.0).
  • Data Collection : Measure rate constants (k) at fixed substrate and catalyst concentrations (e.g., [BDNPP] = 5 mM, [metal complex] = 0.25–5 mM) and 40°C.
  • Analysis : Plot k vs. pH to identify optimal catalytic activity (e.g., maximal rates observed at pH 6.5–7.5 for Fe/Zn complexes). Account for spontaneous substrate hydrolysis by subtracting background rates .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Precautions :

  • Toxicity : 2,4-Dinitrophenol (parent compound) is an uncoupler of oxidative phosphorylation, causing hyperthermia and metabolic acidosis. Use PPE (gloves, goggles) and work in a fume hood .
  • Explosivity : Avoid dry handling; store in aqueous solutions or dampened forms to reduce detonation risks .

Advanced Research Questions

Q. How do metal complex catalysts (e.g., Fe/Zn vs. Co) affect the hydrolysis mechanism of 2,4-BDNPP to release this compound?

  • Mechanistic Insights :

  • Fe/Zn Systems : The terminal Fe-bound hydroxide initiates nucleophilic attack on the phosphate diester, forming a μ-1,3-bridged monoester intermediate. Turnover numbers reach ~200 in 24 h due to efficient active-site regeneration .
  • Co Systems : Lower catalytic efficiency due to product inhibition; the monoester remains bound to Co, blocking substrate access. Isotopic studies (kH/kD ≈ 1.5–2.0) suggest proton transfer is rate-limiting .
    • Contradictions : Fe/Zn complexes exhibit higher turnover than Co-based systems, highlighting metal-dependent reactivity differences .

Q. What role does isotopic substitution (D₂O vs. H₂O) play in elucidating the hydrolysis mechanism?

  • Methodology : Compare reaction rates in H₂O and D₂O buffers at identical pH/pD. For Fe/Zn catalysts, kH/kD ≈ 1.7–2.0 indicates a proton-involving transition state (e.g., metal-hydroxide deprotonation). Use Michaelis-Menten kinetics to derive Km and kcat values under isotopic conditions .

Q. How can this compound-based assays be optimized for high-throughput screening (HTS) in drug discovery?

  • Case Study : A colorimetric assay for α-methylacyl-CoA racemase (AMACR) detection uses this compound elimination. Key optimizations:

  • Substrate Balance : Use substrate concentrations near Km (e.g., 50–100 µM) to identify competitive inhibitors.
  • Interference Mitigation : Monitor absorbance at 354 nm to avoid compound absorption overlap.
  • Format : Adapt to 96-well plates with continuous monitoring to enable rapid data acquisition .

Q. Why do discrepancies arise in reported extinction coefficients for this compound at different pH values?

  • Resolution : The extinction coefficient (ε) varies with pH due to the protonation state of the phenolate group. For example:

pHε (M⁻¹ cm⁻¹)
3.52,125
5.010,080
7.012,100
Calibrate ε experimentally for each buffer system using standard solutions .

Q. How do monoester intermediates inhibit catalytic turnover in phosphate diester hydrolysis?

  • Mechanism : After initial hydrolysis, the monoester (2,4-DNPP) binds tightly to metal centers (e.g., Co), preventing substrate access. Spectroscopic shifts (e.g., λmax from 482 to 500 nm in Co systems) confirm monoester coordination. Strategies to mitigate inhibition include adding competing ligands (e.g., nitrate) to displace the monoester .

Q. Data Contradictions and Analysis

Q. Why do catalytic efficiencies differ between structurally similar Fe/Zn and Fe/Co complexes?

  • Hypothesis : Fe/Zn systems regenerate the active site via water substitution, while Fe/Co complexes form stable monoester adducts. Hammett plots (ρ ≈ -1.2) indicate electron-withdrawing substituents enhance nucleophilicity in Fe/Zn catalysts but not in Co systems .

Q. How can researchers resolve conflicting reports on this compound’s toxicity in cellular models?

  • Guidelines :
  • Dose Dependency : Acute toxicity (1–46 mg/kg/day) correlates with mitochondrial uncoupling. Use lower doses (<10 µM) for in vitro studies to avoid non-specific effects.
  • Model Systems : Validate findings in multiple cell lines (e.g., BV-2 microglia vs. HEK293) to distinguish tissue-specific responses .

Tables for Reference

Parameter Value Source
Extinction Coefficient12,100 M⁻¹ cm⁻¹ (pH 7.0–10.0)
pKa (2,4-dinitrophenol)4.0
Optimal Catalytic pH6.5–7.5 (Fe/Zn complexes)
Acute Toxicity (LD₅₀)1–46 mg/kg/day (oral)

Properties

CAS No.

20350-26-9

Molecular Formula

C6H3N2O5-

Molecular Weight

183.1 g/mol

IUPAC Name

2,4-dinitrophenolate

InChI

InChI=1S/C6H4N2O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H/p-1

InChI Key

UFBJCMHMOXMLKC-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-]

Key on ui other cas no.

20350-26-9

Synonyms

Dinitrophenols

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.